![molecular formula C13H17N3O3S B3012502 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide CAS No. 1787880-66-3](/img/structure/B3012502.png)
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide and related compounds has been a subject of interest due to their potential pharmacological properties. In Abstract 1369, the synthesis of related compounds with a tetrahydropyridine (THP) ring and benzene sulfonamide moieties was described. The process involved the reaction of mesitylene sulfonyl chloride with ethylacetohydroxymate and triethylamine, followed by hydrolysis, amination, and reduction steps to yield the target compounds. These compounds were then tested for cytotoxic effects on various cancer cell lines, with one showing potent cytotoxicity .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in Abstract 1369 includes a THP ring, which is a reduced pyridine ring system, and a benzene sulfonamide moiety. The presence of a 1H-pyrrol-1-yl group is also significant, as it contributes to the compound's pharmacological activity. The substituents on the THP ring were varied to study the effects of different electronic, steric, and lipophilic properties on the compound's activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multi-step and include the formation of an O-mesitylene sulfonyl hydroxylamine intermediate, the production of an N-amino salt, and the subsequent reaction with substituted benzoyl chloride or benzenesulfonyl chloride to form stable imino ylides. These ylides are then reduced to furnish the final sulfonamide compounds. The stereospecific synthesis of related pyrrolidines via N,O-acetals formed by hydroamination cyclization-hydroalkoxylation is also noteworthy, as described in the synthesis of cis-2,5-disubstituted pyrrolidines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of sulfonamides and pyrrolidine derivatives can be inferred. Sulfonamides typically exhibit good solubility in polar solvents and have the potential for hydrogen bonding due to the presence of the sulfonamide group. Pyrrolidine derivatives are known for their varied biological activities and can exist in different stereoisomeric forms, which can significantly affect their pharmacological properties .
Scientific Research Applications
Synthesis and Chemical Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pyridine-3-sulfonamide serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. For instance, reactions involving sulfonamides have led to the development of new chemical structures with potential biological activities. Sulfonamides participate in reactions like sulfenylation with indoles, N-methyl pyrrole, leading to the formation of structurally diverse thioethers with high regioselectivity (Wang et al., 2017). Additionally, sulfonamides have been used in the divergent chemical synthesis of prolines bearing fluorinated one-carbon units, demonstrating the versatility of sulfonamides in facilitating complex molecular architectures (Nadano et al., 2006).
Antimicrobial Activity
Sulfonamides derived from this compound have been evaluated for their antimicrobial properties. Research has shown that these compounds exhibit significant activity against a range of bacteria and fungi, indicating their potential use as antimicrobial agents. For example, studies on novel heterocyclic compounds containing a sulfonamido moiety have highlighted their efficacy as antibacterial agents, with some compounds showing high activity levels (Azab et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been found to exhibit diverse biological activities, affecting multiple pathways .
Result of Action
Based on the biological activities of structurally similar compounds, it can be inferred that the compound might exert its effects at the molecular level by modulating the activity of its target proteins, and at the cellular level by influencing cell signaling pathways .
Future Directions
properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-16-9-3-5-12(16)13(17)6-8-15-20(18,19)11-4-2-7-14-10-11/h2-5,7,9-10,13,15,17H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKANZMITPTLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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